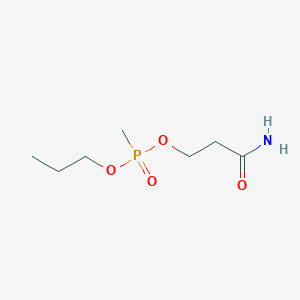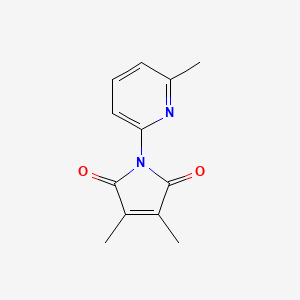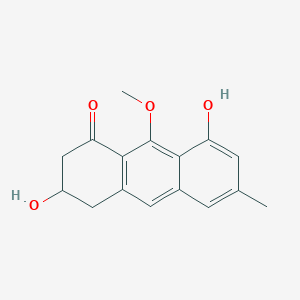
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of a methoxy group at the 9 position using methanol and an acid catalyst.
Methylation: Introduction of a methyl group at the 6 position using methyl iodide and a base.
Reduction: Reduction of the anthracene ring to form the dihydroanthracene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation or cancer progression.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dihydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the methoxy group at the 9 position.
9-Methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the hydroxyl groups at the 3 and 8 positions.
3,8-Dihydroxy-9-methoxy-3,4-dihydroanthracen-1(2H)-one: Lacks the methyl group at the 6 position.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the methyl group, makes 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one unique
Eigenschaften
CAS-Nummer |
61419-03-2 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
3,8-dihydroxy-9-methoxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-8-3-9-5-10-6-11(17)7-13(19)15(10)16(20-2)14(9)12(18)4-8/h3-5,11,17-18H,6-7H2,1-2H3 |
InChI-Schlüssel |
FFGIIHUXQYPQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


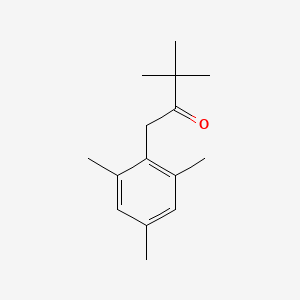
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
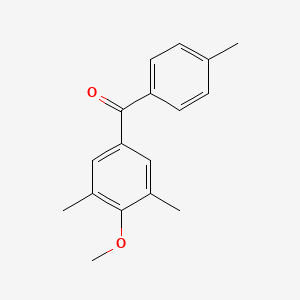
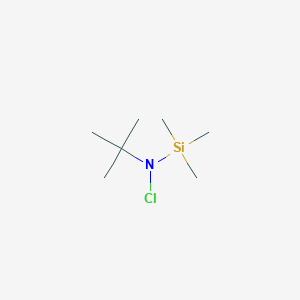
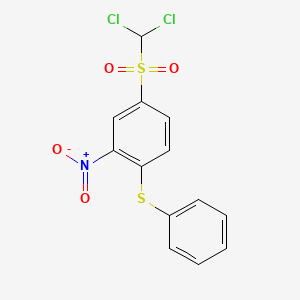
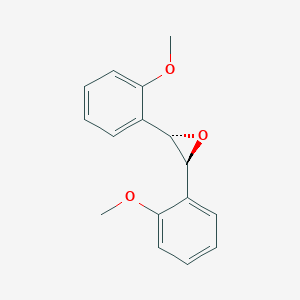

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
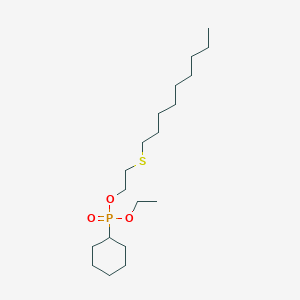
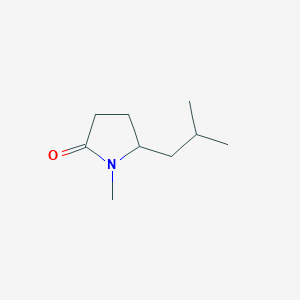
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

